Benzoate de méthyle 4-(2-(1,3-dioxoisoindolin-2-yl)éthoxy)

Vue d'ensemble

Description

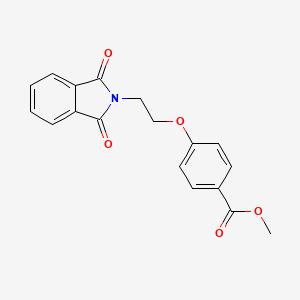

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is a chemical compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety linked to a benzoate ester via an ethoxy bridge

Applications De Recherche Scientifique

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with 4-hydroxybenzoic acid methyl ester under suitable conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mécanisme D'action

The mechanism of action of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate involves its interaction with molecular targets through its isoindoline-1,3-dione and benzoate moieties. These interactions can modulate biological pathways, leading to various effects depending on the context. The compound’s ability to form hydrogen bonds and participate in π-π stacking interactions contributes to its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other isoindoline-1,3-dione derivatives and benzoate esters, such as:

N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core and exhibit similar reactivity and applications.

Benzoate esters: Compounds with the benzoate ester functional group, which can undergo similar chemical transformations.

Uniqueness

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Activité Biologique

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate, also known as a derivative of isoindoline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure that features an isoindoline-1,3-dione moiety linked to a benzoate ester via an ethoxy bridge. This structural configuration is significant for its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | Methyl 4-[2-(1,3-dioxoisoindolin-2-yl)ethoxy]benzoate |

| Molecular Formula | C18H15NO5 |

| CAS Number | 113459-58-8 |

| Mechanism of Action | Interaction with molecular targets via hydrogen bonding and π-π stacking |

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. Research indicates that it exhibits selective cytotoxic effects against various cancer cell lines. For instance, it has shown activity against hepatocellular carcinoma (HCC) cells and breast cancer cell lines (MDA-MB-231 and BT-549) without adversely affecting normal keratinocytes. The cytotoxic effect is likely mediated through interactions with cell cycle-related proteins such as cyclin-dependent kinases (CDKs), which are crucial in regulating cell division.

Anti-inflammatory Effects

Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate has also demonstrated anti-inflammatory properties. It can inhibit the release of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-5) in various experimental models. These effects suggest its potential use in treating inflammatory diseases such as asthma and other respiratory conditions.

Case Studies

- Study on Antitumor Activity : A study evaluated the compound's effects on tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with the compound compared to controls, showcasing its potential as a therapeutic agent for cancer treatment.

- Anti-inflammatory Research : In an animal model of asthma, the compound significantly reduced airway hyperreactivity and eosinophilia, suggesting its role in modulating immune responses and providing relief from asthma symptoms.

The biological activity of Methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)benzoate can be attributed to several mechanisms:

- Target Interaction : The isoindoline moiety allows for effective binding to various biological targets, influencing pathways related to inflammation and tumorigenesis.

- Modulation of Signaling Pathways : By interacting with key signaling molecules involved in inflammation and cell proliferation, the compound can alter cellular responses that lead to therapeutic effects.

Propriétés

IUPAC Name |

methyl 4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-23-18(22)12-6-8-13(9-7-12)24-11-10-19-16(20)14-4-2-3-5-15(14)17(19)21/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLEZCEZHHPBIQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCCN2C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.